molecular formula C41H76O5 B1242428 1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol

1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol

Cat. No. B1242428
M. Wt: 649 g/mol
InChI Key: ZNOIOLWTHOFTSX-LWXJMYDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:2(9Z, 12Z)/20:0/0:0)[iso2], also known as diacylglycerol(18:2n6/20:0) or DAG(18:2N6/20:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/20:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/20:0) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/20:0) pathway. DG(18:2(9Z, 12Z)/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol is a diacylglycerol 38:2 in which the acyl groups specified at positions 1 and 2 are (9Z,12Z)-octadecadienoyl and icosanoyl respectively. It is a diacylglycerol 38:2 and a 1,2-diacyl-sn-glycerol. It derives from an icosanoic acid and a linoleic acid.

Scientific Research Applications

  • Chemical Constituents Analysis : This compound has been identified as a constituent in various natural sources. For instance, it was isolated from the aerial parts of Lysimachia clethroides, as part of a study examining the plant's chemical constituents (Liang et al., 2012).

  • Cytotoxic Properties : Research has shown that similar glyceroglycolipids exhibit cytotoxic properties. For example, a study on Hyoscyamus niger seeds isolated various glycerolipids and tested their effects on cultured human prostate cancer cells (Ma et al., 2002).

  • Biochemical Synthesis and Characterization : Studies have also focused on the synthesis and characterization of similar compounds. For instance, the anti-melanogenic glycerol fatty acid ester isolated from the tuber-barks of Colocasia antiquorum var. esculenta was synthesized and analyzed (Zhu & Wu, 2013).

  • Anti-inflammatory Effects : Some glyceroglycolipids have been identified to possess anti-inflammatory properties. An example is the galactolipid isolated from rose hip (Rosa canina), which showed inhibitory effects on the chemotaxis of human peripheral blood neutrophils in vitro (Larsen et al., 2003).

  • NMR Spectroscopy Studies : Nuclear magnetic resonance (NMR) spectroscopy has been employed to study the dynamics of similar glycerolipids. This provides insights into the structural and functional aspects of these compounds (Adebodun et al., 1992).

  • Cytotoxic Ceramides and Glycerides Analysis : In a study of Livistona chinensis roots, various new monoacylglycerols and diacylglycerols were isolated, including compounds similar to 1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol, which showed antiproliferative effects against human tumor cell lines (Zeng et al., 2012).

properties

Molecular Formula

C41H76O5

Molecular Weight

649 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] icosanoate

InChI

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h12,14,18,21,39,42H,3-11,13,15-17,19-20,22-38H2,1-2H3/b14-12-,21-18-/t39-/m0/s1

InChI Key

ZNOIOLWTHOFTSX-LWXJMYDFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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